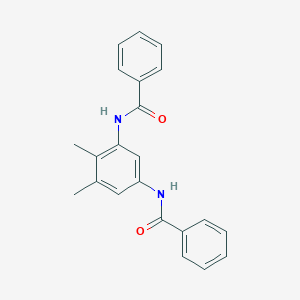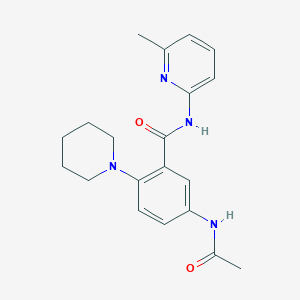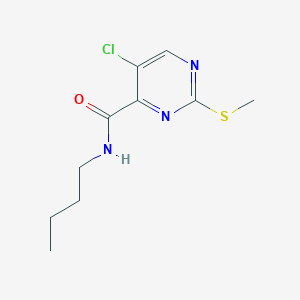
N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide, also known as DDB, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects. DDB has been synthesized using various methods and has been studied extensively for its mechanism of action. In
作用機序
The mechanism of action of N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide is not fully understood. However, it has been shown to interact with certain proteins and enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). This compound has been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression. It has also been shown to activate PARPs, which are enzymes involved in DNA repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and chemokines. This compound has been shown to protect against oxidative stress and DNA damage. It has also been shown to have neuroprotective effects.
実験室実験の利点と制限
N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has been shown to have various biological activities, making it a useful tool for studying different cellular processes. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide. One area that requires further investigation is the mechanism of action of this compound. Understanding how this compound interacts with different proteins and enzymes could lead to the development of more effective drugs. Another area that requires further investigation is the potential use of this compound in the treatment of different diseases. This compound has been shown to have anti-cancer and anti-inflammatory properties, and further studies could lead to the development of new therapies. Finally, the development of new methods for synthesizing this compound could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been synthesized using different methods and has been shown to have various biological activities. This compound has been used as a tool to study different cellular processes and investigate the mechanism of action of different drugs. Further studies are needed to fully understand the potential of this compound in the treatment of different diseases.
合成法
The synthesis of N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide has been achieved using different methods. One of the most common methods involves the reaction of 4,5-dimethyl-1,3-phenylenediamine with benzoyl chloride in the presence of a base. The resulting product is then treated with benzoyl chloride again to obtain this compound. Other methods involve the use of different reagents and solvents.
科学的研究の応用
N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide has been used extensively in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used as a tool to study the role of certain proteins and enzymes in different cellular processes. It has also been used to investigate the mechanism of action of different drugs.
特性
IUPAC Name |
N-(3-benzamido-4,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-13-19(23-21(25)17-9-5-3-6-10-17)14-20(16(15)2)24-22(26)18-11-7-4-8-12-18/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIOKGGGQBYMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B5306937.png)
![2-methyl-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B5306940.png)
![ethyl 2-(3-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5306947.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5306956.png)
![1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane](/img/structure/B5306964.png)

![6-amino-4-[4-ethoxy-3-(hydroxymethyl)phenyl]-6'-methoxy-2,3'-bipyridine-5-carbonitrile](/img/structure/B5306974.png)
![4-[(2-chloro-4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5306978.png)

![4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5307001.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5307013.png)
![6-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]pyridazin-3-amine](/img/structure/B5307022.png)
![(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5307029.png)
![N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide](/img/structure/B5307030.png)